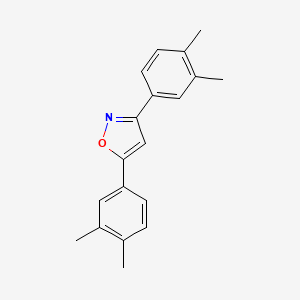

3,5-Bis(3,4-dimethylphenyl)isoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H19NO |

|---|---|

Molecular Weight |

277.4 g/mol |

IUPAC Name |

3,5-bis(3,4-dimethylphenyl)-1,2-oxazole |

InChI |

InChI=1S/C19H19NO/c1-12-5-7-16(9-14(12)3)18-11-19(21-20-18)17-8-6-13(2)15(4)10-17/h5-11H,1-4H3 |

InChI Key |

ORGOORYNCHEKEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=NO2)C3=CC(=C(C=C3)C)C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for 3,5 Bis 3,4 Dimethylphenyl Isoxazole

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for determining the molecular weight of moderately polar organic compounds like 3,5-Bis(3,4-dimethylphenyl)isoxazole. This method typically imparts minimal energy to the analyte, preserving its molecular integrity and primarily yielding the molecular ion or a quasi-molecular ion.

In a typical ESI-MS analysis conducted in positive ion mode, the analyte is dissolved in a suitable solvent and sprayed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, the nitrogen atom in the isoxazole (B147169) ring is readily protonated, resulting in the formation of a prominent protonated molecule, [M+H]⁺.

The theoretical molecular weight of this compound (C₂₁H₂₁NO) is approximately 303.41 g/mol . Consequently, the high-resolution mass spectrum is expected to show a major peak corresponding to the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of approximately 304.4. Further analysis using tandem mass spectrometry (MS/MS) can induce fragmentation of this parent ion, providing valuable structural information. Common fragmentation pathways for isoxazole derivatives involve the cleavage of the weak N-O bond within the heterocyclic ring. researchgate.net

| Ion Species | Formula | Expected m/z | Designation |

|---|---|---|---|

| Protonated Molecule | [C₂₁H₂₂NO]⁺ | ~304.4 | [M+H]⁺ |

| Sodium Adduct | [C₂₁H₂₁NNaO]⁺ | ~326.4 | [M+Na]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., C=N, C=C, Aromatic C-H)

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its key structural features.

The key vibrations include the stretching of the C=N bond within the isoxazole ring, typically observed in the 1625–1610 cm⁻¹ region. researchgate.netijpcbs.com The spectrum will also be characterized by multiple C=C stretching vibrations arising from both the isoxazole ring and the two aromatic dimethylphenyl rings, generally appearing in the 1600–1450 cm⁻¹ range. ijpcbs.com Aromatic C-H stretching vibrations are anticipated as a group of peaks just above 3000 cm⁻¹, while the C-H stretching from the methyl (–CH₃) groups will appear just below 3000 cm⁻¹. The presence of the weak N-O bond stretching is also a characteristic feature of the isoxazole ring. rjpbcs.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Stretching | Aromatic C-H | 3100–3000 | ijpcbs.com |

| Stretching | Aliphatic C-H (methyl) | 3000–2850 | ijpcbs.com |

| Stretching | C=N (isoxazole ring) | 1625–1610 | researchgate.netijpcbs.com |

| Stretching | C=C (aromatic and isoxazole) | 1600–1450 | researchgate.netijpcbs.com |

| Stretching | N-O (isoxazole ring) | 1150–1110 | ijpcbs.comrjpbcs.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly for those containing conjugated π-electron systems. youtube.com Molecules with extensive conjugation absorb light at longer wavelengths. libretexts.org In this compound, the molecular structure features a significant chromophore where the two dimethylphenyl rings are conjugated with the central isoxazole ring.

This extended π-system allows for π → π* electronic transitions upon absorption of UV radiation. libretexts.org The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced by this conjugation, shifting the absorption maximum (λmax) to longer wavelengths compared to the non-conjugated constituent parts. youtube.com The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or chloroform, is expected to show strong absorption bands in the UV region. For similar 3,5-diaryl isoxazole structures, absorption maxima are often observed in the range of 250–350 nm. globalresearchonline.net The precise λmax and molar absorptivity (ε) are sensitive to solvent polarity and the specific substitution pattern on the aromatic rings.

| Electronic Transition | Chromophore | Expected λmax Range (nm) | Description |

|---|---|---|---|

| π → π* | Diaryl-isoxazole conjugated system | 250–350 | High-intensity absorption band characteristic of the extended π-electron system. |

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture and Conformational Studies

For this compound, a successful crystal structure analysis would yield a detailed molecular model. Key structural parameters to be determined include the crystal system, space group, and unit cell dimensions. The analysis would precisely measure the bond lengths and angles within the isoxazole ring and the dimethylphenyl substituents. Of particular conformational interest is the dihedral angle between the plane of the central isoxazole ring and the planes of the two flanking dimethylphenyl rings. This angle dictates the degree of co-planarity and, consequently, the extent of electronic conjugation across the molecule. nih.govnih.gov In similar 3,5-diaryl isoxazole structures, significant twisting between the rings is common to relieve steric hindrance. nih.gov The crystal packing would also be revealed, showing any significant intermolecular interactions such as C-H···π or π-π stacking that stabilize the crystal lattice. nih.gov

While specific data for the title compound is not available, the following table presents representative crystallographic data for a closely related analog, 3,5-bis(4-fluorophenyl)isoxazole, to illustrate the type of information obtained. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₉F₂NO |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 18.15 |

| b (Å) | 5.88 |

| c (Å) | 11.45 |

| β (°) | 105.4 |

| Volume (ų) | 1178.6 |

| Dihedral Angle (Benzene-Isoxazole) | 24.23° |

Theoretical and Computational Investigations of 3,5 Bis 3,4 Dimethylphenyl Isoxazole and Its Derivatives

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and reactivity of organic molecules. By approximating the electron density of a system, DFT methods can accurately predict a wide array of molecular properties, offering a balance between computational cost and accuracy. For 3,5-Bis(3,4-dimethylphenyl)isoxazole, DFT studies are crucial in elucidating its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

The first step in any DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. Typically, a functional such as B3LYP with a basis set like 6-31G(d,p) is employed for this purpose. researchgate.netresearchgate.netinpressco.com

A key aspect of the geometry of this molecule is the rotational freedom of the two 3,4-dimethylphenyl groups attached to the central isoxazole (B147169) ring. Conformational analysis reveals that the planar isoxazole ring and the aromatic phenyl rings are not coplanar. The steric hindrance between the hydrogen atoms on the phenyl rings and the isoxazole ring forces the phenyl groups to be twisted out of the plane of the isoxazole ring. The dihedral angles between the isoxazole ring and the two dimethylphenyl rings are a critical parameter determined through these calculations.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C3-C4 (isoxazole) | 1.39 |

| C4-C5 (isoxazole) | 1.42 | |

| N2-O1 (isoxazole) | 1.41 | |

| C3-C(phenyl) | 1.48 | |

| C5-C(phenyl) | 1.48 | |

| Bond Angles (°) | C5-N2-O1 (isoxazole) | 109.5 |

| C3-C4-C5 (isoxazole) | 106.2 | |

| N2-C3-C(phenyl) | 120.5 | |

| C4-C5-C(phenyl) | 121.0 | |

| Dihedral Angles (°) | C4-C3-C(phenyl)-C(phenyl) | 35.2 |

| C4-C5-C(phenyl)-C(phenyl) | -38.7 |

Note: The data presented in this table are representative values based on DFT calculations for structurally similar 3,5-diaryl isoxazoles and are intended to be illustrative for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Orbital Energies, Reactivity Indices)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is typically localized on the electron-rich dimethylphenyl rings, while the LUMO is distributed over the isoxazole ring and the attached phenyl carbons. This distribution influences its reactivity in various chemical reactions. From the HOMO and LUMO energies, several reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Symbol | Formula | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.15 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.10 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.70 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.55 |

| Global Electrophilicity Index | ω | χ2 / (2η) | 2.68 |

Note: These values are illustrative and based on typical DFT calculations for substituted isoxazole derivatives. researchgate.netschrodinger.com

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For the synthesis of 3,5-disubstituted isoxazoles, a common method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. researchgate.netnih.gov DFT can be used to model the reaction pathway, identify the transition state structures, and calculate the activation energies. researchgate.net

By analyzing the geometries and energies of the reactants, transition state, and products, researchers can determine the regioselectivity and stereoselectivity of the reaction. For the formation of this compound, theoretical studies can predict the most favorable pathway, confirming experimental observations or suggesting alternative synthetic routes. These calculations provide a molecular-level understanding of the bond-forming and bond-breaking processes that govern the reaction.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of DFT is the prediction of spectroscopic data, which is invaluable for the characterization of new compounds. By calculating the magnetic shielding tensors, it is possible to predict the 1H and 13C NMR chemical shifts. nih.govnih.gov These theoretical predictions, when compared with experimental spectra, can confirm the proposed structure of this compound. researchgate.netmdpi.com

Similarly, DFT can be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. researchgate.netnumberanalytics.comnumberanalytics.com The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each frequency, aiding in the assignment of experimental spectral bands.

Table 3: Predicted 13C NMR Chemical Shifts for Key Carbon Atoms in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C3 (isoxazole) | 162.5 |

| C4 (isoxazole) | 98.0 |

| C5 (isoxazole) | 170.1 |

| C(ipso-phenyl at C3) | 128.5 |

| C(ipso-phenyl at C5) | 129.0 |

| C(methyl on phenyl) | 19.5 - 20.5 |

Note: The predicted chemical shifts are relative to a standard (e.g., TMS) and are based on GIAO-DFT calculations for similar aromatic and heterocyclic systems.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of the molecule's dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time. mdpi.comnih.gov

For this compound, MD simulations can be used to explore its conformational space more extensively than static DFT calculations. By simulating the molecule in a solvent, it is possible to study how the surrounding environment influences its shape and flexibility. This is particularly important for understanding how the molecule might interact with other molecules in a solution, such as in a biological system or a chemical reaction. acs.orgresearchgate.netacs.orgpensoft.net

Furthermore, MD simulations are a powerful tool for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can investigate aggregation behavior and the nature of the non-covalent interactions (e.g., π-π stacking, van der Waals forces) that govern its solid-state packing or solution-phase behavior.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a molecule and a particular chemical property or activity. nih.govresearchgate.net These models are developed by calculating a set of molecular descriptors (numerical representations of molecular structure) and using statistical methods to correlate them with an observed property.

For this compound and its derivatives, QSPR models can be developed to predict a wide range of properties, such as solubility, boiling point, or even biological activity, without the need for extensive experimental testing. researchgate.netnih.gov The molecular descriptors used in these models can be derived from DFT calculations (e.g., HOMO-LUMO gap, dipole moment) or from the 2D/3D structure of the molecule (e.g., topological indices, molecular surface area). A robust QSPR model can be a valuable tool in the design of new isoxazole derivatives with desired chemical or physical properties.

Computational Analysis of Charge Transfer and Electronic Redistribution within the Isoxazole System

At the heart of understanding intramolecular charge transfer is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and the ease of electronic excitation within the molecule. A smaller energy gap generally signifies a molecule that is more readily polarized and can exhibit more significant intramolecular charge transfer upon electronic excitation. For 3,5-diaryl isoxazoles, the HOMO is typically localized on the more electron-rich phenyl ring, while the LUMO is often distributed across the isoxazole core and the other phenyl substituent. This spatial separation of frontier orbitals is a key indicator of charge transfer characteristics.

The electronic redistribution upon excitation can be visualized through the analysis of electron density difference maps, which illustrate the change in electron density between the ground and excited states. For molecules with charge transfer character, these maps typically show a depletion of electron density in the donor region (often one of the aryl rings) and an accumulation in the acceptor region (the isoxazole ring and the other aryl substituent).

While awaiting specific experimental or computational data for this compound, we can extrapolate from findings on related 3,5-diphenylisoxazole (B109209) derivatives to predict its electronic behavior. The following tables present hypothetical yet representative data that would be expected from a DFT analysis of such a compound, illustrating the types of insights that these computational methods provide.

Table 1: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap | 4.40 |

| Ionization Potential | 6.25 |

| Electron Affinity | 1.85 |

Note: These are representative values based on similar compounds and are for illustrative purposes.

Table 2: Calculated Mulliken Atomic Charges on the Isoxazole Ring

| Atom | Charge (a.u.) |

| O1 | -0.28 |

| N2 | -0.15 |

| C3 | +0.20 |

| C4 | -0.05 |

| C5 | +0.18 |

Note: These are hypothetical values to illustrate expected charge distribution.

The computational investigation of charge transfer and electronic redistribution provides a foundational understanding of the structure-property relationships in 3,5-diaryl isoxazoles. These theoretical insights are invaluable for predicting the reactivity, photophysical properties, and potential applications of new derivatives like this compound in various fields of chemistry and materials science. Further dedicated computational studies on this specific compound are warranted to confirm and expand upon these predictions.

Advanced Applications and Future Research Directions of Diaryl Isoxazoles in Chemical Sciences

Role as Versatile Building Blocks in Complex Organic Synthesis

The isoxazole (B147169) nucleus is widely recognized for its utility as a versatile building block in the synthesis of more complex molecular architectures. oup.comresearchgate.net The inherent reactivity of the isoxazole ring, particularly the lability of the N-O bond, allows it to serve as a masked precursor for various functional groups. nih.govijpcbs.com This strategy is a cornerstone of modern synthetic organic chemistry, enabling the construction of intricate molecules that would be challenging to assemble directly.

3,5-Diaryl isoxazoles can be synthesized through several established routes, most notably via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or by the condensation of β-diketones with hydroxylamine (B1172632). ijpcbs.comnih.gov Once formed, the isoxazole ring can undergo a variety of transformations. For instance, reductive cleavage of the N-O bond can unmask a 1,3-dicarbonyl functionality or a γ-amino alcohol, which are pivotal intermediates in the synthesis of numerous natural products and pharmaceuticals. oup.comresearchgate.net

The stability of the isoxazole ring under many reaction conditions allows for the modification of the peripheral aryl substituents without affecting the core heterocycle. This feature permits the late-stage functionalization of diaryl isoxazole-containing molecules, adding to their synthetic utility. Although specific examples detailing the use of 3,5-Bis(3,4-dimethylphenyl)isoxazole as a building block in a complex synthesis are not extensively documented, the principles governing the reactivity of the 3,5-diaryl isoxazole scaffold are well-established and broadly applicable.

| Synthetic Transformation of Isoxazole Ring | Resulting Functional Group | Potential Application in Synthesis |

| Reductive N-O bond cleavage | 1,3-Dicarbonyl compound | Synthesis of polyketides, quinolones |

| Reductive N-O bond cleavage | γ-Amino alcohol | Synthesis of alkaloids, amino sugars |

| Base-promoted rearrangement | β-Ketocyano compound | Precursor for various heterocycles |

Design and Development of Molecular Frameworks for Advanced Materials

The unique electronic and structural characteristics of 3,5-diaryl isoxazoles make them attractive candidates for the design and development of novel molecular frameworks for advanced materials. Their rigid, planar structure can be exploited to create ordered assemblies with interesting photophysical and electronic properties.

The field of organic electronics relies on the development of new π-conjugated materials for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The 3,5-diaryl isoxazole scaffold, with its extended π-system across the two aryl rings and the central heterocycle, possesses the fundamental electronic properties required for such applications. rsc.org

By incorporating suitable functional groups on the aryl rings, it is possible to tune the HOMO and LUMO energy levels of the molecule, a critical parameter for charge injection and transport in organic electronic devices. Furthermore, the isoxazole unit can be incorporated into larger polymeric structures, either as a pendant group or as part of the main chain, to create conductive polymers with tailored properties. rsc.org The thermal and chemical stability often associated with aromatic heterocycles like isoxazole is also a desirable feature for long-lasting electronic devices. While specific studies on this compound for organic electronics are not prominent, the broader class of diaryl isoxazoles holds significant promise in this area. oup.com

The nitrogen atom in the isoxazole ring possesses a lone pair of electrons and can therefore act as a ligand, coordinating to metal ions to form metal complexes. nih.gov The coordination chemistry of isoxazole derivatives has been explored, revealing that they can form stable complexes with a variety of transition metals, including iron(II), copper(II), nickel(II), and cobalt(II). nih.govrsc.org In these complexes, the isoxazole typically binds to the metal center through the nitrogen atom. nih.gov

The design of ligands is a central aspect of coordination chemistry, as the ligand environment dictates the physical and chemical properties of the resulting metal complex. By functionalizing the aryl rings of a 3,5-diaryl isoxazole, it is possible to create bidentate or polydentate ligands, which can form more stable chelate complexes with metal ions. For example, the introduction of coordinating groups at the ortho positions of the phenyl rings could lead to the formation of pincer-type ligands.

These metal complexes can have a wide range of applications, from catalysis and sensing to the development of magnetic and luminescent materials. Although the coordination chemistry of this compound itself has not been extensively investigated, the fundamental ability of the isoxazole nitrogen to coordinate to metals suggests that it could be a valuable scaffold for the design of new ligands.

| Metal Ion | Coordination Geometry (with Isoxazole Ligands) | Potential Application of Complex |

| Iron(II) | Octahedral | Spin-crossover materials |

| Copper(II) | Square planar / Distorted octahedral | Catalysis, antimicrobial agents |

| Nickel(II) | Octahedral | Magnetic materials |

| Cobalt(II) | Octahedral | Catalysis, pigments |

Isoxazole-Based Scaffolds in Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The isoxazole ring, with its inherent dipole moment, can participate in dipole-dipole interactions, which can be a driving force for self-assembly processes. oup.com

Recent research has shown that monomers containing isoxazole rings can undergo cooperative supramolecular polymerization to form helical assemblies. oup.com These assemblies are held together by head-to-tail dipole-dipole arrays of the isoxazole units. The formation and disassembly of these supramolecular structures can be controlled by external stimuli such as temperature and solvent polarity, making them interesting for applications in responsive materials and nanotechnology. oup.com

Furthermore, the isoxazole scaffold can be incorporated into larger host molecules for the purpose of molecular recognition. By attaching specific binding sites to the diaryl isoxazole framework, it is possible to create receptors that can selectively bind to guest molecules or ions. For instance, isoxazole derivatives have been investigated as chemosensors for the detection of metal ions. The binding event can be signaled by a change in the fluorescence or color of the compound. The rigid nature of the 3,5-diaryl isoxazole backbone provides a well-defined platform for the precise positioning of recognition motifs.

Emerging Research Areas in Isoxazole Chemistry

The field of isoxazole chemistry is continually evolving, with new reactions and applications being discovered. Two particularly interesting emerging areas are the photoisomerization and ring-opening/rearrangement chemistry of isoxazoles.

The isoxazole ring can undergo fascinating transformations upon exposure to ultraviolet (UV) light. The photochemical isomerization of isoxazoles has been shown to yield a variety of other heterocyclic systems. nih.gov This process typically proceeds through the homolytic cleavage of the weak N-O bond to form a diradical intermediate, which can then rearrange to products such as oxazoles or pyrazoles via an acyl azirine intermediate. nih.gov This photochemical reactivity opens up new synthetic pathways to novel heterocyclic compounds that may be difficult to access through traditional thermal reactions.

In addition to photoisomerization, the isoxazole ring can also undergo ring-opening reactions under various conditions. For example, a ring-opening fluorination of isoxazoles has been developed, which leads to the formation of α-fluorocyano-ketones. researchgate.net Such reactions that involve the cleavage and functionalization of the isoxazole ring are of great interest as they provide access to highly functionalized acyclic compounds from readily available heterocyclic precursors. nih.gov These emerging areas of research highlight the continued potential for the discovery of new and useful transformations of the isoxazole scaffold.

| Reaction Type | Conditions | Product(s) |

| Photoisomerization | UV light | Oxazoles, Pyrazoles |

| Ring-opening fluorination | Electrophilic fluorinating agent | α-Fluorocyano-ketones |

| Base-promoted rearrangement | Base | 2-Cyanophenols (from benzisoxazoles) |

Catalytic Applications of Isoxazole-Derived Species

While the direct application of 3,5-diaryl isoxazoles as catalysts is not extensively documented, the synthesis of these crucial compounds heavily relies on a variety of catalytic methods. These catalytic strategies are pivotal in achieving high yields, regioselectivity, and atom economy, thereby representing a significant area of "catalytic applications" within the realm of isoxazole chemistry. The development of efficient catalytic systems for the construction of the 3,5-diaryl isoxazole scaffold is an active area of research, with several key approaches having emerged.

One of the most prevalent methods for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is often facilitated by copper(I) catalysts, which play a crucial role in promoting the reaction and controlling its regioselectivity. For instance, a one-pot copper(I)-catalyzed procedure allows for the rapid synthesis of 3,5-disubstituted isoxazoles from in situ generated nitrile oxides and terminal acetylenes. nih.gov This method is valued for its experimental convenience and efficiency.

In addition to homogeneous copper catalysis, heterogeneous catalysts have been developed to simplify product purification and enable catalyst recycling. A notable example is a Cu/graphene/clay nanohybrid catalyst that has been shown to be highly efficient for the 'click' cycloaddition of various alkynes with nitrile oxides. researchgate.net This heterogeneous system offers several advantages, including mild reaction conditions, thermal stability, and reusability, aligning with the principles of green chemistry. researchgate.net

Furthermore, other transition metals and catalytic systems have been explored for the synthesis of diaryl isoxazoles. Palladium-catalyzed cross-coupling reactions have been employed for the C4-arylation of pre-formed isoxazole rings, allowing for the introduction of aryl groups at a specific position. researchgate.netresearchgate.net Molybdenum hexacarbonyl (Mo(CO)₆) has been used to mediate the ring expansion of certain isoxazole derivatives to form 4-oxo-1,4-dihydropyridine-3-carboxylates, demonstrating the utility of isoxazoles as synthons for other heterocyclic systems under catalytic conditions. nih.gov

The following table summarizes various catalytic systems employed in the synthesis of 3,5-diaryl isoxazoles:

Computational Design of Novel Isoxazole Derivatives with Tunable Properties

Computational chemistry and molecular modeling have become indispensable tools in the design of novel molecules with specific, tunable properties. In the context of diaryl isoxazoles, these computational approaches are primarily employed to predict and understand their biological activities, which can be extrapolated to the design of derivatives with other desired functionalities. The core principle involves establishing a relationship between the molecular structure and the compound's properties, allowing for the in silico design of new derivatives with enhanced or targeted characteristics.

A significant application of computational design for diaryl isoxazoles lies in the field of drug discovery. nih.gov For instance, molecular docking simulations are widely used to investigate the binding of 3,5-diaryl isoxazole derivatives to specific protein targets. nih.gov These simulations can predict the binding affinity and orientation of the isoxazole derivative within the active site of a protein, providing insights into the structural features required for potent biological activity. nih.gov By analyzing these interactions, medicinal chemists can rationally design new derivatives with improved efficacy.

For example, in the design of novel anticancer agents, docking studies have been used to explore the binding of 3,5-diaryl isoxazoles to targets like Ribosomal protein S6 kinase beta-1 (S6K1). nih.gov These computational studies can guide the synthesis of new compounds with optimized interactions with the target protein, potentially leading to more potent and selective drug candidates. nih.gov Similarly, computational methods have been used to design 3,4-diarylisoxazole analogues of Combretastatin A-4, a potent anticancer agent, by simulating their interaction with tubulin. acs.org

The tunable properties of diaryl isoxazoles that can be explored through computational design are not limited to biological activity. By modifying the aryl substituents, it is possible to modulate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These properties are crucial for applications in materials science, for instance, in the development of organic light-emitting diodes (OLEDs) or other organic electronic devices. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict these electronic properties and guide the design of isoxazole derivatives with specific optical and electronic characteristics.

The following table outlines the computational methods and their applications in the design of novel isoxazole derivatives:

Q & A

Q. What are the recommended synthetic strategies for preparing 3,5-disubstituted isoxazole derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Isoxazole derivatives are typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. For 3,5-bis(aryl) derivatives, substituent compatibility is critical. highlights a reflux-based protocol using DMSO as a solvent, followed by reduced-pressure distillation and crystallization (water-ethanol system) to achieve 65% yield . Optimization involves adjusting reaction time (e.g., 18 hours for cyclization), solvent polarity, and stoichiometry. Catalytic systems (e.g., Fe/HOAc in ) can enhance chemoselectivity in multi-step heterocyclizations .

Q. How are 3,5-bis(aryl)isoxazole derivatives characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation requires a combination of:

- Elemental analysis to verify purity and composition .

- Spectroscopy :

- IR to identify functional groups (e.g., C=O at ~1710 cm⁻¹, NH₂ stretches) .

- NMR (¹H/¹³C) to resolve substituent positions and confirm regiochemistry (e.g., singlet peaks for symmetrical aryl groups) .

- X-ray crystallography for absolute stereochemical assignment, as demonstrated for 3,5-bis(4-fluorophenyl)isoxazole in .

Q. What biological activity screening approaches are applicable to 3,5-bis(aryl)isoxazole derivatives?

- Methodological Answer : Prioritize assays based on substituent pharmacophores. describes antifungal and antioxidant activity evaluation via:

- Antifungal assays : Disk diffusion or microdilution against Candida spp. or Aspergillus strains.

- Antioxidant tests : DPPH radical scavenging or FRAP assays .

- Dose-response studies to calculate IC₅₀ values, ensuring triplicate runs for statistical validity.

Advanced Research Questions

Q. How can chemoselectivity challenges in reductive heterocyclization of 3,5-bis(nitrophenyl)isoxazole derivatives be addressed?

- Methodological Answer : Reductive transformations (e.g., Fe/HOAc in ) may yield competing products like 4-aminoquinolines or quinolin-4(1H)-ones. To control selectivity:

- Solvent choice : Polar aprotic solvents (e.g., DMF) favor imine intermediates, while protic solvents (e.g., EtOH) stabilize carbonyl pathways .

- Additives : Catalytic acetic acid can protonate intermediates, redirecting reaction pathways.

- In-situ monitoring : Use LC-MS or TLC to track intermediate formation and adjust conditions dynamically.

Q. What computational methods are suitable for predicting the reactivity and electronic properties of 3,5-bis(aryl)isoxazole derivatives?

- Methodological Answer :

- DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .

- Molecular docking to assess binding affinities to biological targets (e.g., acetylcholinesterase or bromodomains, as in ) .

- MD simulations to study solvent interactions and conformational stability during biological assays.

Q. How can crystallographic data resolve contradictions in spectroscopic assignments for isoxazole derivatives?

- Methodological Answer : When NMR/IR data are ambiguous (e.g., overlapping signals in asymmetrical derivatives), single-crystal X-ray diffraction provides definitive bond lengths, angles, and torsion angles. For example, used this to confirm the planarity of the isoxazole ring and substituent orientations in 3,5-bis(4-fluorophenyl)isoxazole . Refinement software (e.g., SHELXL in ) ensures precision in structural models .

Q. What strategies mitigate synthetic yield discrepancies in scale-up of 3,5-bis(aryl)isoxazole derivatives?

- Methodological Answer :

- Purification optimization : Replace column chromatography with recrystallization (e.g., ethanol-water) for cost-effective scale-up .

- Reaction engineering : Use flow chemistry to enhance heat/mass transfer during exothermic cycloadditions.

- Byproduct analysis : Employ GC-MS or HPLC to identify side products (e.g., dimerized intermediates) and adjust stoichiometry or catalysts .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting biological activity data for structurally similar isoxazole derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and re-test activities .

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times across studies.

- Meta-analysis : Cross-reference data from (antifungal focus) and (bromodomain ligand activity) to identify scaffold-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.